2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide
Description
2-(2-Fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide is a fluorinated acetamide derivative characterized by a 2-fluorophenoxy group and a pyrrolidine-substituted phenyl ethyl moiety. The 2-fluorophenoxy group enhances lipophilicity and metabolic stability, while the pyrrolidine moiety may influence receptor binding affinity due to its basic nitrogen and conformational flexibility .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-5-1-2-6-19(18)25-15-20(24)22-12-11-16-7-9-17(10-8-16)23-13-3-4-14-23/h1-2,5-10H,3-4,11-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIPULLTPWHJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds.
Mode of Action
It is known that the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to interact with various biochemical pathways depending on their specific structure and functional groups.
Biochemical Analysis
Biochemical Properties
2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, potentially leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents. Additionally, the fluorophenoxy group may enhance the compound’s lipophilicity, electronegativity, and bioavailability, contributing to its overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the pyrrolidine ring’s interaction with specific proteins can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity. These interactions can result in altered cellular functions, such as changes in cell cycle progression, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, the fluorinated derivative of sigma-1 receptor modulators has shown potent effects on neurotransmitter modulation and receptor activity. The binding interactions of the compound with enzymes and receptors can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the stability of the compound can be affected by various factors, including temperature, pH, and exposure to light. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter activity and receptor function. At higher doses, the compound may cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the pyrrolidine ring’s interaction with specific enzymes can influence metabolic flux and metabolite levels. These interactions can affect the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity and molecular structure influence its ability to cross cellular membranes and accumulate in specific tissues. Transporters and binding proteins play a crucial role in determining the compound’s localization and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Biological Activity
2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H23FNO2
- Molecular Weight : 333.40 g/mol
This compound features a fluorophenoxy group and a pyrrolidinyl moiety, which are significant for its biological activity.
Anticonvulsant Activity
Research indicates that compounds with similar structures, particularly those containing pyrrolidine rings, exhibit anticonvulsant properties. A study demonstrated that derivatives of pyrrolidine showed significant activity in maximal electroshock (MES) tests, which are standard for evaluating anticonvulsant efficacy . The presence of fluorine in the structure has been associated with enhanced metabolic stability and improved distribution to the central nervous system (CNS) .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In a study examining various phenoxy derivatives, it was found that modifications in the phenoxy group could enhance activity against specific pathogens. The incorporation of fluorine atoms has been shown to increase lipophilicity, which may improve cellular uptake and antimicrobial efficacy .
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties. For instance, derivatives of phenoxybenzamides have shown promising results against various cancer cell lines, indicating that modifications in the substituents can significantly influence their antiproliferative activity .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that:
- Fluorine Substitution : The introduction of fluorine enhances biological activity by improving metabolic stability and lipophilicity.
- Pyrrolidine Moiety : This structural element is crucial for anticonvulsant activity, as evidenced by various studies demonstrating its efficacy in animal models .
Case Study 1: Anticonvulsant Screening
In a controlled study, several analogs of this compound were subjected to MES tests. Compounds demonstrated varying degrees of protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg. The most effective derivatives showed protection rates significantly higher than standard reference drugs like phenytoin .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial effects of fluorinated phenoxy compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains. The SAR highlighted that increased lipophilicity correlated with improved antimicrobial potency .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have synthesized derivatives of this compound, particularly focusing on its anticonvulsant properties. A related compound, 2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles , demonstrated significant anticonvulsant activity in animal models, suggesting that similar structures may also exhibit therapeutic potential against epilepsy . The mechanism appears to involve modulation of benzodiazepine receptors, indicating a pathway for further exploration in drug development.
Cancer Research
The compound's structural features allow it to interact with specific molecular targets involved in cancer progression. Research has indicated that compounds with similar frameworks can inhibit key signaling pathways associated with tumor growth. Investigations into the pharmacological effects of this compound are ongoing, aiming to establish its efficacy as a potential anticancer agent.
Pain Management
There is emerging interest in the analgesic properties of compounds related to this structure. Preliminary studies suggest that modifications to the acetamide group can enhance pain relief mechanisms by influencing neurotransmitter pathways. Further research is required to validate these findings and optimize formulations for clinical use.
Fungicide Development
The compound has been explored as part of active ingredient combinations for fungicides. Its chemical structure allows it to act as a biologically active agent against phytopathogenic fungi, making it valuable for crop protection . The development of formulations that include this compound aims to improve efficacy while addressing environmental and economic concerns associated with traditional fungicides.
Plant Growth Regulation
In addition to its fungicidal properties, research indicates that this compound may function as a plant growth regulator. By modulating hormonal pathways within plants, it could promote growth and enhance resistance to stressors such as drought or disease. This application is particularly relevant in sustainable agriculture practices.
Case Studies and Research Findings
Comparison with Similar Compounds
Q & A
Q. Key Considerations :
- Optimize reaction time to prevent over-acylation (monitor via TLC).
- Protect amine groups during coupling to avoid side reactions.
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Verify aromatic proton environments (δ 6.8–7.4 ppm for fluorophenyl and pyrrolidinyl-phenyl groups) and amide carbonyl signals (δ ~168–170 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
Data Validation : Cross-reference experimental data with structurally analogous compounds (e.g., fluorophenyl-acetamide derivatives) to validate assignments .
Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from:
- Solubility Limitations : Poor aqueous solubility (common in fluorinated acetamides) may reduce bioavailability. Use co-solvents (e.g., DMSO/PEG 400) or nanoformulation to improve delivery .
- Metabolic Instability : Conduct liver microsome assays to identify metabolic hotspots (e.g., pyrrolidine ring oxidation). Modify susceptible sites (e.g., introduce electron-withdrawing groups) .
- Target Engagement : Use radioligand binding assays or SPR to confirm target binding affinity in physiological buffers. Compare with in vitro kinase inhibition profiles .
Q. Example Workflow :
Measure logP (HPLC) to assess lipophilicity.
Perform PK/PD modeling to correlate in vitro IC50 with in vivo efficacy .
Advanced: How to design experiments to analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Study :
- Prepare buffered solutions (pH 1.2, 4.5, 7.4, 9.0).
- Incubate compound (1 mg/mL) at 37°C for 24–72 hours.
- Analyze degradation via HPLC (C18 column, 220 nm detection). Fluorophenoxy groups may hydrolyze at pH >8 .
- Thermal Stability :
- Heat solid samples (40°C, 60°C, 80°C) for 1–4 weeks.
- Monitor melting point shifts (DSC) and crystallinity (PXRD). Amide bonds are typically stable below 100°C .
Q. Data Interpretation :
- Degradation products (e.g., free amine or fluorophenol) indicate hydrolytic cleavage sites. Use LC-MS/MS for structural elucidation .
Advanced: What computational strategies are effective for predicting biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like orexin receptors (fluorophenyl groups show affinity for hydrophobic pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from acetamide, aromatic π-π interactions). Compare with known receptor antagonists (e.g., SB-334867) .
- ADMET Prediction : Tools like SwissADME predict BBB permeability (high for logP ~3.5) and CYP450 inhibition (pyrrolidine may inhibit CYP3A4) .
Case Study : Docking scores for this compound with the orexin-1 receptor (PDB: 1R0K) showed a ΔG of −9.2 kcal/mol, suggesting strong binding .
Basic: What are the compound’s solubility profiles in common laboratory solvents?
Methodological Answer:
- High Solubility : DMSO (>50 mg/mL), dichloromethane (~30 mg/mL).
- Moderate Solubility : Ethanol (~5 mg/mL), acetone (~3 mg/mL).
- Low Solubility : Water (<0.1 mg/mL) due to hydrophobic fluorophenyl and pyrrolidinyl groups .
Q. Experimental Protocol :
Prepare saturated solutions (sonicate 1 h, centrifuge).
Quantify solubility via UV-Vis (λmax ~260 nm) against a standard curve .
Advanced: How to address contradictory results in enzyme inhibition assays?
Methodological Answer:
Contradictions may stem from:
- Assay Interference : Fluorophores or reducing agents in kits may react with the compound. Run counter-screens (e.g., fluorescence quenching tests) .
- Off-Target Effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Buffer Composition : Vary ionic strength (e.g., 50–150 mM NaCl) to test binding dependency.
Example : Inconsistent IC50 values for PDE4B inhibition were resolved by switching from HEPES to Tris buffer, reducing metal chelation .
Basic: What are the recommended storage conditions for long-term stability?
Methodological Answer:
- Solid Form : Store at −20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis .
- Solution Form : Prepare in anhydrous DMSO (store at −80°C; avoid freeze-thaw cycles >3×).
- Stability Monitoring : Run HPLC every 6 months to detect degradation (<5% impurity threshold) .
Advanced: How to optimize the compound’s pharmacokinetic profile for CNS penetration?
Methodological Answer:
- logP/D Optimization : Aim for logP 2–3 (modify fluorophenyl substituents to balance lipophilicity).
- P-Glycoprotein Efflux : Test in MDCK-MDR1 cells. Introduce hydrogen-bond donors (e.g., hydroxyl groups) to reduce efflux .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may necessitate structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
